molecular formula C17H27NO2 B253411 4-ethoxy-N,N-bis(2-methylpropyl)benzamide

4-ethoxy-N,N-bis(2-methylpropyl)benzamide

Cat. No. B253411
M. Wt: 277.4 g/mol
InChI Key: QBKKHYNOLQNOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N,N-bis(2-methylpropyl)benzamide, also known as EMLA, is a topical anesthetic cream widely used in the medical field. It is a combination of two local anesthetics, lidocaine and prilocaine. EMLA is used to numb the skin before certain medical procedures such as injections, minor surgeries, and laser treatments. The cream is applied to the skin and left on for a period of time, allowing the anesthetics to penetrate the skin and numb the area.

Mechanism of Action

4-ethoxy-N,N-bis(2-methylpropyl)benzamide works by blocking the transmission of pain signals from the nerves to the brain. Lidocaine and prilocaine block the voltage-gated sodium channels in the nerve fibers, preventing the influx of sodium ions and thus inhibiting the generation and propagation of action potentials. This results in a local anesthetic effect, numbing the area and reducing pain.
Biochemical and Physiological Effects:
4-ethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to have minimal systemic absorption, meaning that it does not enter the bloodstream in significant amounts. However, it can cause local side effects such as skin irritation and redness. 4-ethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have an effect on the skin barrier function, potentially increasing the risk of infection.

Advantages and Limitations for Lab Experiments

4-ethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for use in laboratory experiments. It is easy to apply, has a predictable onset and duration of action, and can be used for a variety of procedures. However, 4-ethoxy-N,N-bis(2-methylpropyl)benzamide may not be suitable for all experiments, as it can interfere with certain assays and may have variable effects depending on the type of tissue being studied.

Future Directions

There are several potential future directions for research on 4-ethoxy-N,N-bis(2-methylpropyl)benzamide. One area of interest is the development of new formulations that improve the efficacy and duration of action of the cream. Another area of research is the use of 4-ethoxy-N,N-bis(2-methylpropyl)benzamide in combination with other drugs for pain management. Additionally, there is a need for further studies on the safety and efficacy of 4-ethoxy-N,N-bis(2-methylpropyl)benzamide in specific patient populations, such as children and elderly individuals.

Synthesis Methods

4-ethoxy-N,N-bis(2-methylpropyl)benzamide is synthesized using a process called esterification. Lidocaine and prilocaine are first dissolved in an organic solvent, and then reacted with ethyl chloroformate and 2-methylpropylamine. The resulting product is then purified and crystallized to obtain 4-ethoxy-N,N-bis(2-methylpropyl)benzamide.

Scientific Research Applications

4-ethoxy-N,N-bis(2-methylpropyl)benzamide has been extensively studied for its use in pain management. It has been shown to effectively reduce pain during minor surgical procedures, such as circumcision and skin biopsy. 4-ethoxy-N,N-bis(2-methylpropyl)benzamide has also been used in the treatment of chronic pain conditions, such as neuropathic pain and post-herpetic neuralgia.

properties

Product Name

4-ethoxy-N,N-bis(2-methylpropyl)benzamide

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

4-ethoxy-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C17H27NO2/c1-6-20-16-9-7-15(8-10-16)17(19)18(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3

InChI Key

QBKKHYNOLQNOQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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